molecular formula C17H20N2O3 B2883960 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide CAS No. 1396806-01-1

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide

Cat. No.: B2883960
CAS No.: 1396806-01-1
M. Wt: 300.358
InChI Key: IXYSWUCMSOSYBD-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide is a synthetic organic compound characterized by a cyclopropyl-substituted pyrrolidinone core linked to a phenylbutanamide moiety. Its structure features a 5-oxopyrrolidin-3-yl group with a cyclopropyl substituent at the N1 position and a 4-oxo-4-phenylbutanamide chain at the C3 position.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-15(12-4-2-1-3-5-12)8-9-16(21)18-13-10-17(22)19(11-13)14-6-7-14/h1-5,13-14H,6-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYSWUCMSOSYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide, also known by its CAS number 1396806-01-1, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17_{17}H20_{20}N2_2O3_3, with a molecular weight of 300.35 g/mol. The structure features a cyclopropyl group, a pyrrolidinone ring, and a phenylbutanamide moiety, contributing to its unique chemical properties that may influence its biological activity.

PropertyValue
Common NameThis compound
CAS Number1396806-01-1
Molecular FormulaC17_{17}H20_{20}N2_2O3_3
Molecular Weight300.35 g/mol

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The compound may modulate enzymatic activity through competitive inhibition or allosteric modulation, affecting pathways related to inflammation and cancer.

Potential Targets

  • Cyclooxygenase Enzymes (COX) : Similar compounds have shown inhibitory effects on COX enzymes, which are critical in the inflammatory response.
  • Acetylcholinesterase (AChE) : The compound may also exhibit enzyme inhibitory activity against AChE, potentially influencing neurotransmitter levels.
  • Cancer Cell Pathways : Preliminary studies suggest that derivatives of this compound could affect cancer cell proliferation by targeting specific signaling pathways.

Research Findings

Recent studies have investigated the biological effects of this compound and its analogs:

  • Anti-inflammatory Activity : In vivo studies demonstrated significant anti-inflammatory effects in rodent models, with a percentage paw edema reduction observed at various dosages. For instance, compounds similar to N-(1-cyclopropyl...) showed reductions in edema by up to 77% in treated groups compared to controls .
  • Cytotoxicity : A cytotoxicity assay conducted on various cancer cell lines indicated that the compound exhibited selective growth inhibition. The percentage growth inhibition varied across different cell types, with some derivatives showing promising results comparable to established chemotherapeutics like imatinib .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the cyclopropyl and phenyl groups can significantly alter the biological activity of the compound. For example, introducing electron-withdrawing groups on the phenyl ring enhanced COX inhibitory activity while maintaining low cytotoxicity .

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory properties of N-(1-cyclopropyl...) in a model of induced paw edema in rats. The results indicated that at a dosage of 10 mg/kg, the compound significantly reduced inflammation compared to control groups.

Case Study 2: Cytotoxic Activity

In another investigation, N-(1-cyclopropyl...) was tested against a panel of 59 cancer cell lines as part of the National Cancer Institute's drug screening program. The results showed selective cytotoxicity against leukemia and breast cancer cell lines with IC50 values indicating potential for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include compounds with modifications to the pyrrolidinone ring, cyclopropyl group, or phenylbutanamide chain. For example:

  • Compound 1 (from ): Shares the pyrrolidinone and phenylbutanamide backbone but lacks the cyclopropyl substituent.
  • Compound 7 (from ): Features a similar scaffold but with altered substituents in regions corresponding to NMR chemical shift regions A (positions 39–44) and B (positions 29–36) .
  • Compounds m, n, o (from ): These butanamide derivatives exhibit variations in stereochemistry and substituents (e.g., dimethylphenoxy groups) but retain a phenylbutanamide core .

Table 1: Structural Comparison of Key Analogues

Compound Pyrrolidinone Modifications Substituent Variations Key Functional Groups
Target Compound 1-cyclopropyl 4-oxo-4-phenylbutanamide Cyclopropyl, ketone, amide
Compound 1 Unsubstituted Phenylbutanamide Ketone, amide
Compound 7 Cyclopropyl Modified phenyl group (region A/B) Cyclopropyl, ketone, amide
Compound m () N/A 2,6-Dimethylphenoxy, tetrahydro pyrimidinyl Phenoxy, pyrimidinone, amide
Physicochemical and Spectroscopic Differences

NMR spectroscopy () highlights critical distinctions:

  • Chemical Shifts : The target compound and Compound 7 exhibit nearly identical NMR profiles except in regions A and B, where substituent differences alter the chemical environment. For instance, the cyclopropyl group in the target compound induces upfield/downfield shifts in region A compared to Compound 1 .
  • Lumping Strategy Relevance : Compounds with shared functional groups (e.g., ketones, amides) may exhibit similar reactivity, as suggested by lumping strategies (). However, cyclopropyl and stereochemical variations (e.g., Compounds m, n, o) introduce divergent physicochemical behaviors .
Pharmacological and Biochemical Implications
  • Metabolic Stability : The 4-oxo group in the phenylbutanamide chain could influence metabolic pathways (e.g., cytochrome P450 interactions) differently than ester or ether-linked analogues (e.g., Compounds m, n, o) .

Methodological Approaches in Compound Comparison

Graph-Based Structural Analysis

emphasizes graph-theoretical methods for comparing compound structures. The target compound’s cyclopropyl-pyrrolidinone system introduces topological complexity, making graph isomorphism-based comparisons computationally intensive but biochemically precise. In contrast, fingerprint or bit-vector methods (e.g., Tanimoto similarity) may overlook stereochemical nuances .

Spectroscopic Profiling

NMR and mass spectrometry () remain gold standards for differentiating substituent effects. For example, region-specific chemical shifts correlate with electronic environments altered by cyclopropyl vs. alkyl substituents .

Research Findings and Limitations

  • Key Insight : Structural modifications in regions A and B (per NMR data) directly correlate with functional group interactions, suggesting these regions are critical for tuning bioactivity .
  • Contradictions : Lumping strategies () assume similarity based on shared functional groups but fail to account for steric or electronic effects from cyclopropyl groups, leading to oversimplification in predictive models .
  • Computational Challenges : Graph-based comparisons () face NP-hard limitations when applied to large, complex molecules like the target compound, necessitating heuristic approximations .

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